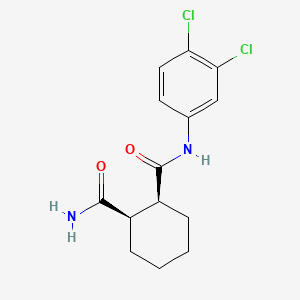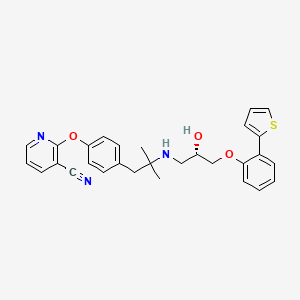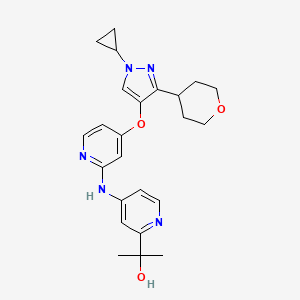
LY3200882
Descripción general
Descripción
LY-3200882 es un inhibidor de molécula pequeña novedoso y altamente selectivo del receptor tipo 1 del factor de crecimiento transformante beta (TGFβRI). Este compuesto ha mostrado un potencial prometedor en estudios preclínicos y clínicos, particularmente en el campo de la oncología. LY-3200882 está diseñado para dirigirse e inhibir la vía de señalización de TGFβ, que juega un papel fundamental en la progresión y metástasis del cáncer .
Aplicaciones Científicas De Investigación
LY-3200882 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización de TGFβ y su papel en varios procesos biológicos.
Biología: Se investiga por sus efectos en procesos celulares como la proliferación, la diferenciación y la apoptosis.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de varios cánceres, incluido el cáncer de mama triple negativo y el cáncer de páncreas.
Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a la vía TGFβ y como compuesto de referencia en el descubrimiento y desarrollo de medicamentos
Mecanismo De Acción
LY-3200882 ejerce sus efectos al dirigirse específicamente e inhibir el receptor tipo 1 de TGFβ (TGFβRI). Es un inhibidor competitivo de ATP que se une al dominio quinasa serina-treonina de TGFβRI, evitando la fosforilación y activación de moléculas de señalización corriente abajo como las proteínas SMAD. Esta inhibición interrumpe la vía de señalización de TGFβ, lo que lleva a una reducción del crecimiento tumoral, la metástasis y la evasión inmunitaria .
Análisis Bioquímico
Biochemical Properties
LY3200882 plays a crucial role in inhibiting the TGFβ signaling pathway, which is known to be involved in various pro-tumorigenic activities. The compound is an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. This compound potently inhibits TGFβ-mediated SMAD phosphorylation in vitro in tumor and immune cells and in vivo in subcutaneous tumors in a dose-dependent fashion . This inhibition leads to the suppression of various pro-tumorigenic activities, including tumor cell proliferation, migration, and immune evasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In immune cells, this compound has shown the ability to rescue TGFβ1-suppressed or T regulatory cell-suppressed naïve T cell activity and restore proliferation . This indicates its potential as an immune modulatory agent. In tumor cells, this compound inhibits TGFβ-mediated SMAD phosphorylation, leading to reduced tumor cell proliferation and migration . Additionally, this compound has shown anti-metastatic activity in vitro in migration assays and in vivo in experimental metastasis tumor models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of TGFβRI, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are critical mediators of TGFβ signaling . By blocking SMAD phosphorylation, this compound disrupts the downstream signaling pathways that promote tumor growth and immune evasion . Furthermore, this compound has shown the ability to enhance tumor-infiltrating lymphocytes in the tumor microenvironment, contributing to its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term effects of this compound include durable tumor regressions in preclinical models, with some studies showing complete rejection of rechallenged tumors . The stability and sustained activity of this compound make it a promising candidate for further clinical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical tumor models, this compound has shown potent anti-tumor activity at various dosages . Higher doses of this compound have been associated with increased toxicity, including cardiovascular toxicity in some cases . The recommended phase II doses (RP2Ds) for this compound monotherapy have been established as 50 mg twice a day 2-weeks-on/2-weeks-off and 35 mg twice a day 3-weeks-on/1-week-off .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, and its metabolites are excreted through the urine . The inhibition of TGFβRI by this compound affects metabolic flux and metabolite levels, contributing to its anti-tumor activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. The compound has shown good bioavailability and tissue distribution in preclinical studies . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on TGFβ signaling . The distribution of this compound within the tumor microenvironment is crucial for its anti-tumor activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TGFβRI . The compound’s activity is dependent on its ability to bind to the ATP-binding site of TGFβRI, preventing SMAD phosphorylation and subsequent signaling . The localization of this compound within the cytoplasm is essential for its inhibitory effects on TGFβ signaling.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LY-3200882 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de LY-3200882 sigue una ruta sintética similar a la síntesis a escala de laboratorio, pero se optimiza para la producción a gran escala. Esto implica el uso de recipientes de reacción más grandes, procesos automatizados y estrictas medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas regulatorias .
Análisis De Reacciones Químicas
Tipos de reacciones
LY-3200882 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: LY-3200882 se puede reducir para formar derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperatura, presión y pH controlados para lograr los productos deseados .
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de LY-3200882 con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
LY-3200882 se compara con otros compuestos similares, como:
Galunisertib (LY2157299 monohidrato): Otro inhibidor de TGFβRI con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.
EW-7195: Un inhibidor selectivo y potente de TGFβRI con una estructura química y un perfil de potencia diferentes.
SD-208: Un inhibidor selectivo de TGFβRI con propiedades farmacológicas distintas
LY-3200882 es único por su alta selectividad y potencia, lo que lo convierte en un candidato prometedor para un mayor desarrollo y aplicaciones clínicas .
Propiedades
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898283-02-7 | |
| Record name | LY-3200882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3200882 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-3200882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


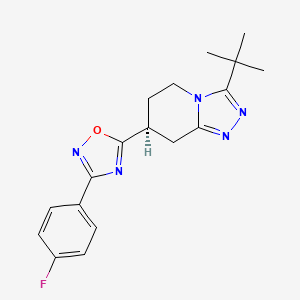
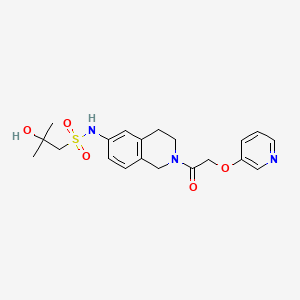
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
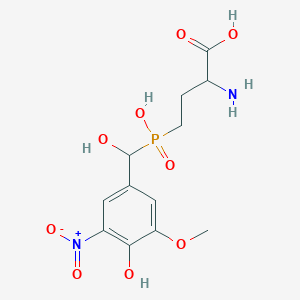
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

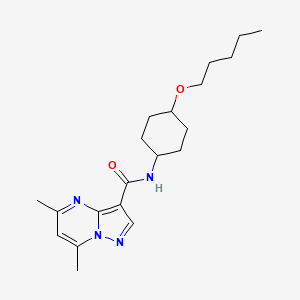
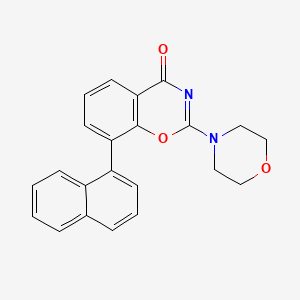
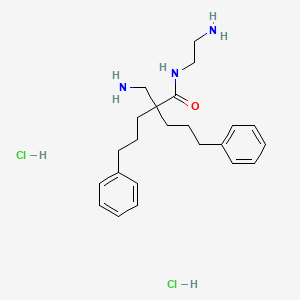
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)

